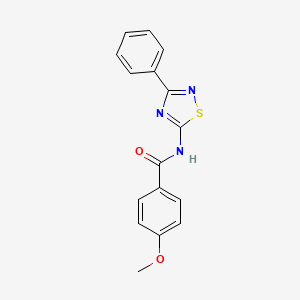

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

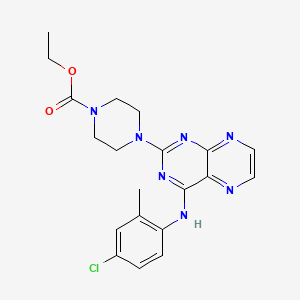

“4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . This compound is a part of the thiadiazolobenzamide series of compounds .

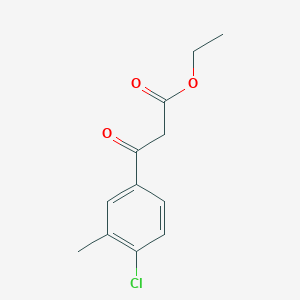

Molecular Structure Analysis

Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Aplicaciones Científicas De Investigación

Nematocidal Activities

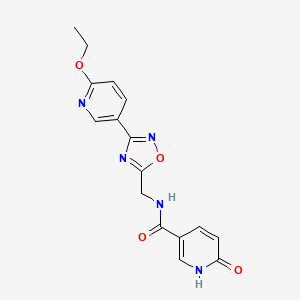

A study by Liu et al. (2022) highlights the synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, including compounds related to 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide. These compounds demonstrated significant nematocidal activities against Bursaphelenchus xylophilus, a nematode pest, showing potential as lead compounds for nematicide development (Liu et al., 2022).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized zinc phthalocyanine compounds with substituents including thiadiazole groups. These compounds exhibited high singlet oxygen quantum yield, making them promising as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antihyperglycemic Agents

Nomura et al. (1999) synthesized a series of benzamide derivatives, including those with structural similarity to 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, as potential antidiabetic agents. One of these compounds, KRP-297, showed promise as a drug candidate for treating diabetes mellitus (Nomura et al., 1999).

Fluorescence and Photophysical Properties

Zhang et al. (2017) reported on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. These compounds exhibited excellent photophysical properties like large Stokes shift and solid-state fluorescence, relevant for applications in imaging and sensing (Zhang et al., 2017).

Antimicrobial Agents

Bikobo et al. (2017) synthesized thiazole derivatives with antimicrobial properties. Some of these compounds were more potent than reference drugs against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).

Adenosine Receptor Antagonists

Van Muijlwijk-Koezen et al. (2001) developed thiadiazole and thiazole derivatives as adenosine receptor antagonists. These compounds showed high affinity and selectivity for adenosine receptors, useful in understanding molecular recognition in adenosine receptors (Van Muijlwijk-Koezen et al., 2001).

Antifungal Effects

Jafar et al. (2017) studied the antifungal effects of various pyrimidin-2-amine derivatives, including those with thiadiazole components. These compounds demonstrated effective antifungal properties against Aspergillus species (Jafar et al., 2017).

Propiedades

IUPAC Name |

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)15(20)18-16-17-14(19-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVXOHBJCGPTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2675335.png)

![1,7-Diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B2675339.png)

![2,2'-Methylenebis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) 4-methylbenzenesulfonate](/img/structure/B2675342.png)

![1-(5,6,7,8-Tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2675347.png)

![2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2675349.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2675350.png)

![2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide](/img/structure/B2675351.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2675354.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/no-structure.png)